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Compound of Interest

Compound Name:
2-(cyclopent-1-en-1-yl)-2-

hydroxyacetic acid

CAS No.: 859321-26-9

Cat. No.: B6230615

Get Quote

Synonyms, Synthesis, and Analytical Profiling

Executive Summary
2-(1-Cyclopentenyl)-2-hydroxyacetic acid (CAS 859321-26-9) is an unsaturated cyclic glycolic

acid derivative.[1] Structurally, it consists of a cyclopent-1-enyl ring attached to the alpha-

carbon of a glycolic acid moiety. It serves as a critical chiral building block and a synthetic

precursor to saturated cyclopentyl-glycolates, which are pharmacophores found in

anticholinergic and antispasmodic agents (e.g., Glycopyrrolate analogues, Cyclopentolate).

This guide details the nomenclature, synthesis pathways, and analytical markers required for

the precise identification and utilization of this compound in drug development.

Nomenclature & Synonyms
Accurate identification is paramount in regulatory filing and database searching. The following

table consolidates the verified synonyms and identifiers for this specific chemical entity.
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Table 1: Chemical Identity & Synonyms
Category Identifier / Synonym Notes

Common Name Cyclopent-1-enylglycolic acid Preferred common usage.[2]

IUPAC Name
2-(1-Cyclopenten-1-yl)-2-

hydroxyacetic acid
Official systematic name.

Alternative Chemical Name -Hydroxy-1-cyclopenteneacetic

acid
Used in older literature.

Alternative Chemical Name
2-Hydroxy-2-(1-

cyclopentenyl)acetic acid
Descriptive nomenclature.

CAS Registry Number 859321-26-9 Unique identifier.[1][3]

InChIKey
KLPVDROLQMPLPP-

UHFFFAOYSA-N
Standardized hash.

Molecular Formula

C

H

O

MW: 142.15 g/mol .[1]

Saturated Analog
Cyclopentylglycolic acid (CAS

6053-71-0)

The hydrogenation product

(often confused).

Critical Distinction: Do not confuse this molecule with Cyclopentylmandelic acid (which contains

a phenyl ring) or 1-Hydroxycyclopentylacetic acid (where the hydroxyl is on the ring). This

molecule is distinct due to the endocyclic double bond and the alpha-hydroxyl group.
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The synthesis of 2-(1-cyclopentenyl)-2-hydroxyacetic acid typically involves the formation of the

C-C bond between the cyclopentenyl ring and the glycolic acid backbone.

Primary Route: Grignard Addition
The most robust method involves the nucleophilic addition of a cyclopentenyl organometallic

reagent to a glyoxylate ester, followed by hydrolysis.

Mechanism:

Formation of Grignard: 1-Bromocyclopent-1-ene reacts with Magnesium (Mg) to form 1-

Cyclopentenylmagnesium bromide.

Nucleophilic Attack: The Grignard reagent attacks the aldehyde carbonyl of Ethyl Glyoxylate.

Hydrolysis: Acidic hydrolysis yields the free hydroxy acid.

Visualization: Synthesis Workflow
The following diagram outlines the logical flow of the synthesis and its downstream application

(hydrogenation).

1-Bromocyclopent-1-ene

1-Cyclopentenyl-MgBr

Grignard Formation

Mg / THF Ethyl 2-(1-cyclopentenyl)-2-hydroxyacetate

Nucleophilic Addition

Ethyl Glyoxylate 2-(1-Cyclopentenyl)-2-hydroxyacetic Acid
(CAS 859321-26-9)

Saponification

Hydrolysis (NaOH/H3O+)
Cyclopentylglycolic Acid

(Saturated Analog)

Reduction

Hydrogenation (H2, Pd/C)

Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway from 1-Bromocyclopent-1-ene to the target acid and its

subsequent reduction.
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Analytical Profiling
For researchers characterizing this compound, the following analytical markers are expected.

These protocols ensure the differentiation of the unsaturated target from its saturated

impurities.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.

Gradient: 5% B to 60% B over 15 minutes.

Detection: UV at 210 nm (Carboxyl group) and 230 nm (Endocyclic double bond).

Differentiation: The target (unsaturated) will elute later than the saturated analog due to pi-pi

interactions if a Phenyl-Hexyl column is used, or slightly earlier on standard C18 due to

polarity. The UV spectrum at 230 nm is the key differentiator (saturated analog lacks

significant absorbance >210 nm).

NMR Characterization (Predicted)
1H NMR (CDCl3, 400 MHz):

5.6-5.8 ppm (m, 1H): Vinylic proton on the cyclopentene ring (C=CH).

4.2 ppm (s, 1H): Alpha-proton (CH-OH).

1.8-2.4 ppm (m, 6H): Methylene protons of the ring.

Key Diagnostic: The presence of the vinylic proton signal at ~5.7 ppm confirms the integrity

of the double bond. Absence indicates oxidation or hydrogenation.

Applications in Drug Development
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While 2-(1-cyclopentenyl)-2-hydroxyacetic acid is rarely the final API, it plays a vital role in two

areas:

Intermediate for Saturated Glycolates: It is the direct precursor to Cyclopentylglycolic acid

(CAS 6053-71-0). The unsaturated route allows for the introduction of chirality before

hydrogenation, potentially allowing for asymmetric hydrogenation to set the stereocenters of

the ring and the alpha-carbon simultaneously.

Impurity Standard: In the synthesis of drugs like Glycopyrrolate or Cyclopentolate, process

impurities containing unsaturated rings can form if the starting materials (e.g., cyclopentyl

bromide) contain cyclopentenyl impurities. This compound serves as a reference standard to

quantify such "ene" impurities in the final drug substance.

Table 2: Comparative Properties
Property Target: Unsaturated

Analog: Saturated
(Cyclopentylglycolic)

Formula

C

H

O

C

H

O

MW 142.15 144.17

Reactivity
High (Alkene is prone to

oxidation/addition)
Stable

UV Abs Stronger at 220-230 nm Weak (End absorption only)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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